

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-3-yl)methanol

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Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of **(4-(Trifluoromethyl)pyridin-3-yl)methanol**, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

The chemical structure of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 3-position.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | (4-(Trifluoromethyl)pyridin-3-yl)methanol |
| CAS Number | 198401-76-2[1] |
| Molecular Formula | C ₇ H ₆ F ₃ NO |
| Molecular Weight | 177.12 g/mol |
| SMILES | OCC1=C(C=CN=C1)C(F)(F)F |

Physicochemical Properties

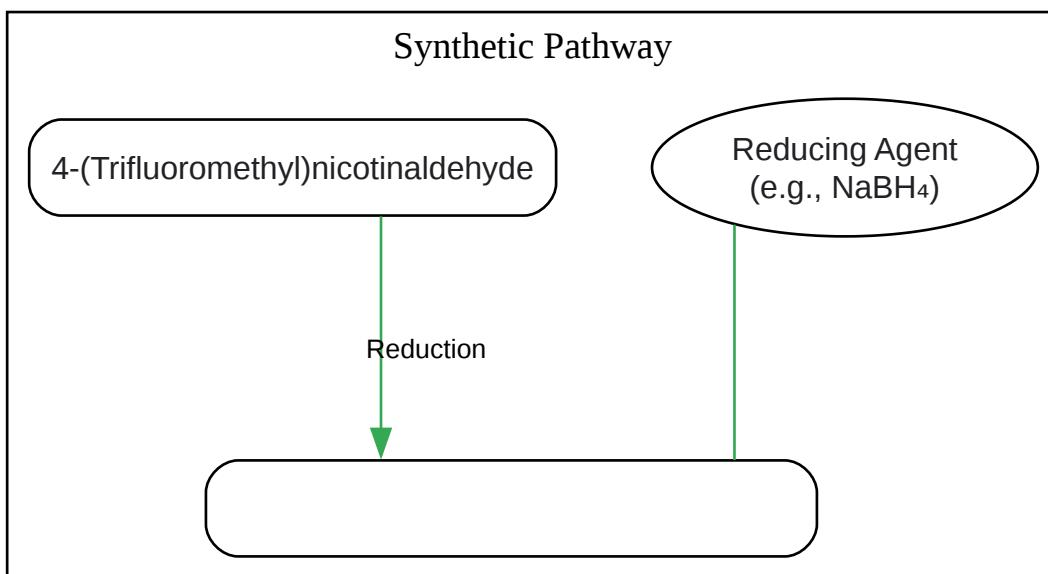
While specific experimentally determined physicochemical data for **(4-(Trifluoromethyl)pyridin-3-yl)methanol** is limited in publicly available literature, the properties of analogous compounds and in silico predictions provide valuable insights.

| Property | Predicted/Analogous Value |
|---------------|--|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
| pKa | The pyridine nitrogen is expected to be weakly basic. |

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This can impact its interaction with biological targets and its metabolic profile. The hydroxyl group provides a site for hydrogen bonding and further chemical modification.

Synthesis

A common and direct synthetic route to **(4-(Trifluoromethyl)pyridin-3-yl)methanol** involves the reduction of the corresponding aldehyde, 4-(trifluoromethyl)nicotinaldehyde. This transformation can be efficiently achieved using standard reducing agents.



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A general synthetic pathway for **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)nicotinaldehyde

The following is a representative experimental protocol for the synthesis of a structurally related compound, (6-(trifluoromethyl)pyridin-3-yl)methanol, which can be adapted for the synthesis of **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.

Materials:

- 4-(Trifluoromethyl)nicotinaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH4)
- Ethyl acetate
- Anhydrous sodium sulfate (Na2SO4)
- Water

Procedure:

- Dissolve 4-(trifluoromethyl)nicotinaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (e.g., 2 equivalents) to ensure complete reduction.
- Stir the reaction mixture at 0 °C for a designated period (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure (in vacuo).
- To the resulting residue, add ethyl acetate and water for extraction.
- Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude product, **(4-(Trifluoromethyl)pyridin-3-yl)methanol**.
- The crude product can be used directly in subsequent steps or purified further by column chromatography if necessary.

Role in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery due to the advantageous properties conferred by the trifluoromethyl group. These include:

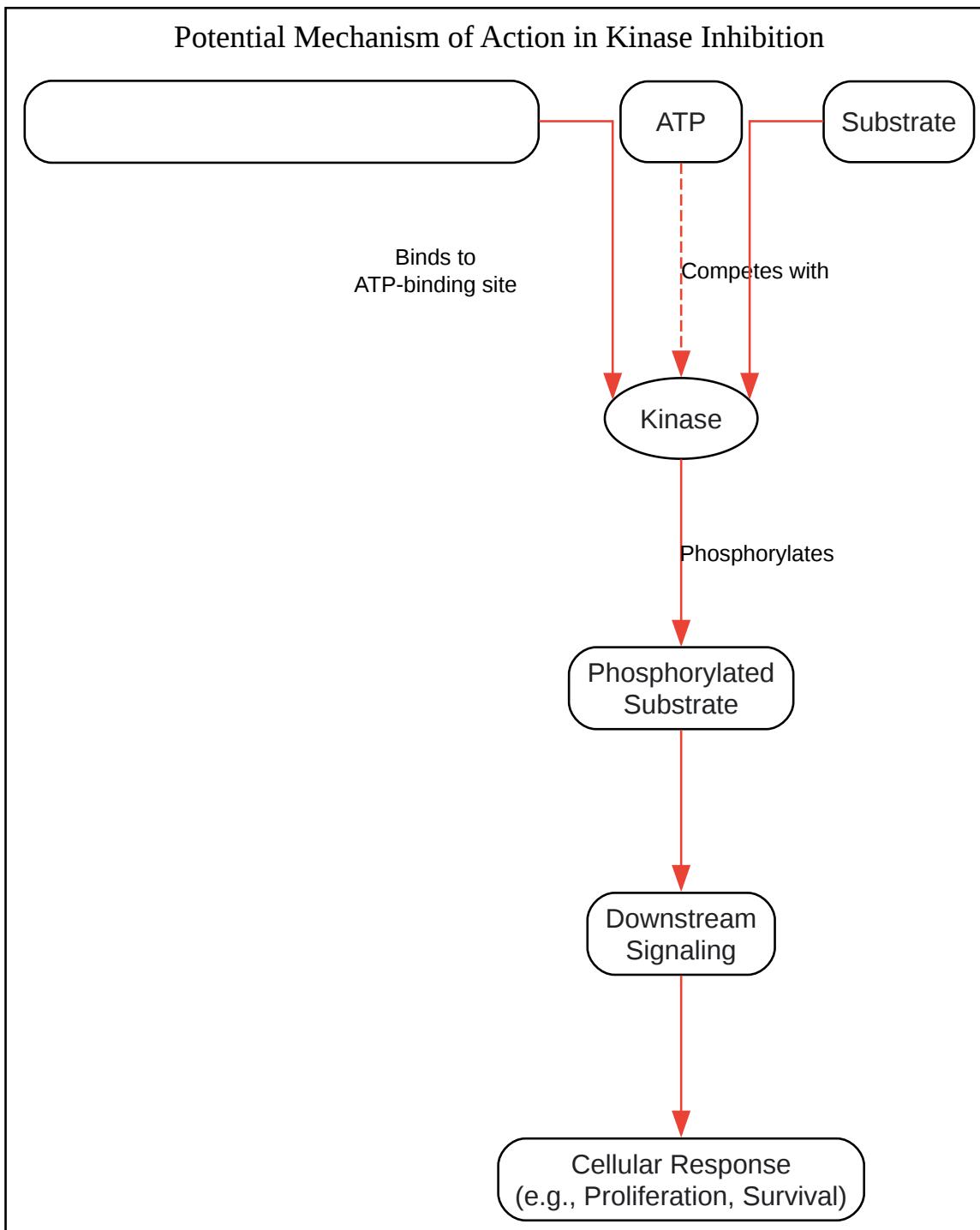
- Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.^[2]
- Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.^[2]

- Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.
- Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrophobic pockets or through dipole-dipole interactions, potentially increasing binding affinity and potency.[2]

Derivatives of trifluoromethylpyridine have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as antibacterial agents.[3]

Potential as a Kinase Inhibitor Intermediate

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors is a major focus of modern drug discovery. Trifluoromethylpyridine derivatives have been explored as scaffolds for potent and selective kinase inhibitors.[3] **(4-(Trifluoromethyl)pyridin-3-yl)methanol** serves as a valuable building block for the synthesis of more complex molecules designed to target the ATP-binding site of kinases.



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A diagram illustrating the potential role of a derivative in kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

To evaluate the potential of derivatives of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** as kinase inhibitors, a standard in vitro kinase assay can be employed. The following is a general protocol.

Materials:

- Recombinant target kinase
- Kinase-specific substrate
- Adenosine triphosphate (ATP)
- Test compound (derivative of **(4-(Trifluoromethyl)pyridin-3-yl)methanol**)
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 96-well or 384-well plates
- Plate reader capable of measuring luminescence or fluorescence

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Reaction Setup: In the wells of the assay plate, add the test compound at various concentrations.
- Add the target kinase and its specific substrate to the wells.
- Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase.

- Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a predetermined time.
- Detection: Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

(4-(Trifluoromethyl)pyridin-3-yl)methanol is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, imparted by the trifluoromethyl group, make it an attractive starting material for the development of kinase inhibitors and other targeted therapies. The synthetic and screening protocols outlined in this guide provide a foundation for researchers to explore the potential of this and related compounds in their drug discovery programs. Further investigation into the specific biological activities of **(4-(Trifluoromethyl)pyridin-3-yl)methanol** and its derivatives is warranted to fully elucidate their therapeutic potential.

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